molecular formula C11H17ClFN B4557433 N-(4-fluorobenzyl)-2-methyl-2-propanamine hydrochloride

N-(4-fluorobenzyl)-2-methyl-2-propanamine hydrochloride

Cat. No.: B4557433
M. Wt: 217.71 g/mol
InChI Key: ZGXFZPQQDVXHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-methyl-2-propanamine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFN and its molecular weight is 217.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.1033554 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Ligand Applications

  • NMDA Receptor Antagonists : Compounds similar to N-(4-fluorobenzyl)-2-methyl-2-propanamine hydrochloride have been explored for their role as NMDA receptor antagonists. For example, the synthesis and characterization of 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, a new class of diphenylpropylamine NMDA receptor antagonists, demonstrate the relevance of fluorobenzyl groups in developing pharmacological agents targeting the NMDA receptor (S. Moe et al., 1998).

  • Neurokinin-1 Receptor Antagonists : The design and synthesis of compounds with the fluorobenzyl moiety have led to the development of potent neurokinin-1 receptor antagonists. Such compounds are significant for their potential in treating conditions like emesis and depression, indicating the utility of the fluorobenzyl group in medicinal chemistry (Timothy Harrison et al., 2001).

Antimicrobial and Cytotoxic Activities

  • Antimicrobial and Antitumor Activities : The synthesis and structural characterization of 4-fluorobenzyl(N/O)spirocyclotriphosphazenes have been studied for their in vitro antimicrobial activities and DNA interactions. Some of these compounds exhibited tolerable toxic effects on fibroblast cells and showed significant toxicity against MCF-7 cells, indicating the potential of fluorobenzyl-containing compounds in antimicrobial and anticancer applications (Aytuğ Okumuş et al., 2017).

Analytical Chemistry Applications

  • Environmental Phenols Detection : Techniques utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed for measuring environmental phenols in biological samples. This indicates the role of advanced analytical methodologies in detecting compounds with similar structures or functional groups in environmental and biological matrices, demonstrating the potential use of this compound in analytical applications (X. Ye et al., 2008).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-11(2,3)13-8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXFZPQQDVXHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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